molecular formula C9H14N2O2S B114420 O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate CAS No. 146904-63-4

O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate

Cat. No.: B114420
CAS No.: 146904-63-4
M. Wt: 214.29 g/mol
InChI Key: DROKSBIFLJKZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethoxy and methyl groups attached to the pyrazole ring, along with a carbothioate group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of various bioactive molecules .

Preparation Methods

The synthesis of O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often involve the use of solvents such as ethanol and catalysts like glacial acetic acid .

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity . The molecular pathways involved depend on the specific enzyme or target protein that the compound interacts with .

Comparison with Similar Compounds

Properties

CAS No.

146904-63-4

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

O-ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate

InChI

InChI=1S/C9H14N2O2S/c1-4-12-8-7(6-11(3)10-8)9(14)13-5-2/h6H,4-5H2,1-3H3

InChI Key

DROKSBIFLJKZHS-UHFFFAOYSA-N

SMILES

CCOC1=NN(C=C1C(=S)OCC)C

Canonical SMILES

CCOC1=NN(C=C1C(=S)OCC)C

Synonyms

1H-Pyrazole-4-carbothioicacid,3-ethoxy-1-methyl-,O-ethylester(9CI)

Origin of Product

United States

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